N-(4-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
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Description
N-(4-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, also known as NBMPR, is a compound that has been extensively studied for its scientific research applications. NBMPR is a potent and selective inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the cellular uptake of nucleosides and nucleoside analogs.
Scientific Research Applications
Microwave-assisted Synthesis and Neurotrophic Enhancement
The compound B-355252, synthesized through a microwave-assisted process, is structurally related to N-(4-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine. This method offers rapid generation of heteroaryl ether core structures, demonstrating the compound's potential in enhancing nerve growth factor-induced neurite outgrowths, suggesting applications in neurodegenerative disease research (Williams et al., 2010).
Fluorescent Properties and Electron Transfer
Research into piperazine-substituted naphthalimides, which share a core structural motif with this compound, has revealed unique luminescent properties and photo-induced electron transfer capabilities. These findings suggest applications in developing new fluorescent probes for biological and chemical sensing (Gan et al., 2003).
Anticancer Potential
The synthesis and investigation of cytotoxicity of N- and S,S-substituted-1,4-naphthoquinone derivatives, including those with piperazine substituents, on selected cancer lines unveil their potential as anticancer agents. This highlights the therapeutic applications of compounds related to this compound in treating various cancers (Gokmen et al., 2019).
Molecular Interaction and Antagonist Activity
A study on the molecular interaction of a related antagonist compound with the CB1 cannabinoid receptor provides insights into its binding and activity. This suggests potential applications in designing new therapeutic agents targeting the endocannabinoid system (Shim et al., 2002).
Lewis Basic Catalysts for Chemical Synthesis
The development of l-piperazine-2-carboxylic acid-derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines highlights the compound's utility in synthetic chemistry, offering efficient and selective catalysts for producing enantiomerically pure compounds (Wang et al., 2006).
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3/c23-21-10-8-18(9-11-21)16-24-26-14-12-25(13-15-26)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11,16H,12-15,17H2/b24-16+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNQUZHYKHQIOD-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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